molecular formula C4H4N4O4 B7725576 5-methyl-3,4-dinitro-1H-pyrazole

5-methyl-3,4-dinitro-1H-pyrazole

Cat. No.: B7725576
M. Wt: 172.10 g/mol
InChI Key: AXIFLJXPRZLOFM-UHFFFAOYSA-N
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Description

5-methyl-3,4-dinitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4N4O4 It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and nitro groups at the 3- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dinitro-1H-pyrazole typically involves nitration reactions. One common method is the nitration of 5-methyl-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-3,4-dinitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dinitro-1H-pyrazole involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3,4-dinitro-1H-pyrazole is unique due to the presence of both methyl and nitro groups on the pyrazole ring, which imparts distinct chemical and physical properties. This combination of substituents enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-3,4-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFLJXPRZLOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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